4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide, commonly referred to as MS436, is a synthetic small molecule that has garnered significant attention in scientific research, particularly in the field of epigenetics. [] It functions as a potent and selective inhibitor of Bromodomain and Extra-Terminal domain (BET) proteins, notably BRD4. [] BET proteins play a crucial role in gene regulation by recognizing and binding to acetylated lysine residues on histones, thereby influencing chromatin structure and gene expression. []
MS436 belongs to a new class of bromodomain inhibitors, which are designed to disrupt the interaction between bromodomains and acetylated lysine residues on histone proteins. This interaction is crucial for the regulation of gene expression and cellular processes. The compound has been classified under the category of small-molecule inhibitors, specifically targeting the bromodomain and extra-terminal (BET) family of proteins, which includes BRD4 .
The synthesis of MS436 involves several key steps that incorporate diazenyl and sulfonamide functionalities. The process typically begins with the preparation of the diazenyl intermediate, which is then coupled with a pyridinylbenzenesulfonamide moiety. Specific methods for synthesizing MS436 include:
The molecular structure of MS436 reveals a complex arrangement that includes a diazobenzene core linked to a sulfonamide group. Key features include:
MS436 primarily acts through competitive inhibition of the bromodomain's acetyl-lysine binding site. The key reactions involved include:
The mechanism by which MS436 exerts its effects involves several steps:
MS436 has significant potential applications in various fields:
Bromodomains (BRDs) are evolutionarily conserved structural modules of approximately 110 amino acids that function as epigenetic "readers" of acetylated lysine (KAc) residues on histone tails and non-histone proteins. These domains adopt a left-handed four-helix bundle topology (αZ, αA, αB, αC) interconnected by ZA and BC loops that form the KAc recognition site [2] [7]. A conserved asparagine residue (Asn140 in BRD4 BD1) is critical for hydrogen bonding with the acetyl carbonyl oxygen, enabling specific recognition of acetylated substrates [7] [10]. The human proteome encodes 61 bromodomains across 46 proteins, classified into eight structural and nine functional families [7] [8].
The Bromodomain and Extra-Terminal (BET) family constitutes Subfamily V and includes BRD2, BRD3, BRD4, and BRDT. These proteins uniquely contain two tandem bromodomains (BD1 and BD2) with high sequence homology (>70% similarity), an extraterminal (ET) domain for protein-protein interactions, and in BRD4/BRDT, a C-terminal domain (CTD) that recruits transcriptional regulators [4] [8]. The N-terminal bromodomains exhibit functional divergence: BD1 typically mediates chromatin engagement, while BD2 recruits transcription factors like TWIST [5] [8].
Table 1: Human BET Family Proteins and Key Characteristics
Protein | Gene | Domains | Primary Functions | Tissue Expression |
---|---|---|---|---|
BRD2 | BRD2 | BD1, BD2, ET | Cell cycle regulation, E2F interaction | Ubiquitous |
BRD3 | BRD3 | BD1, BD2, ET | Erythroid differentiation, GATA1 binding | Ubiquitous |
BRD4 | BRD4 | BD1, BD2, ET, CTD | Transcriptional elongation, P-TEFb recruitment | Ubiquitous |
BRDT | BRDT | BD1, BD2, ET, CTD | Spermatogenesis, meiotic regulation | Testis-specific |
BRD4 is the most extensively studied BET protein and serves as a master transcriptional coordinator. Its bromodomains bind di-acetylated histone H3 (H3K14ac, H3K122ac) and H4 (H4K5ac, H4K12ac) marks at super-enhancers and promoters, facilitating RNA Polymerase II (Pol II) activation [2] [4]. Through its CTD, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates Pol II at serine 2 (Ser2), enabling transition from transcriptional pausing to elongation [4] [8]. This mechanism is critical for expression of rapidly inducible genes, including proto-oncogenes like MYC and BCL2 [5] [7].
BRD4 also maintains "mitotic memory" by remaining chromatin-bound during cell division, enabling rapid reactivation of growth-promoting genes post-mitosis [8]. Its ET domain interacts with transcription factors (NF-κB, AP-1), chromatin remodelers, and viral proteins, positioning BRD4 as a nexus for pathological gene expression in cancer, inflammation, and viral infection [4] [8].
Table 2: Key Cellular Functions of BRD4
Function | Molecular Mechanism | Biological Impact |
---|---|---|
Transcriptional Elongation | Recruits P-TEFb to phosphorylate Pol II CTD at Ser2 | Activates expression of growth/survival genes (e.g., MYC) |
Super-Enhancer Assembly | Binds acetylated histones at clustered enhancer regions | Drives cell identity genes; co-opted in oncogenesis |
Mitotic Bookmarking | Retains chromatin binding during mitosis | Ensures faithful transmission of transcriptional programs |
Inflammation Regulation | Binds acetylated NF-κB/AP-1; recruits inflammatory co-activators | Upregulates IL-6, NO, and other mediators |
Dysregulated BRD4 activity is a pathogenic driver in diverse conditions. In oncology, BRD4 is overexpressed or genetically amplified in hematologic malignancies (e.g., AML, multiple myeloma) and solid tumors (e.g., neuroblastoma, breast cancer) [5] [7]. It sustains proliferation by activating MYC and MYCN oncogenes, validated by siRNA knockdown studies that induce tumor cell apoptosis [5] [8]. In inflammation, BRD4 binds acetylated NF-κB subunits, amplifying production of nitric oxide (NO), interleukin-6 (IL-6), and other cytokines in macrophages [1] [3].
Pan-BET inhibitors (e.g., JQ1, I-BET) non-selectively target BD1/BD2, disrupting housekeeping functions and causing thrombocytopenia or gastrointestinal toxicity [5] [8]. Domain-selective inhibition offers a precision strategy: BD1 governs canonical chromatin binding, while BD2 regulates stimulus-dependent transcription. Selective BD1 inhibitors may mitigate toxicity while retaining efficacy against disease-relevant genes [6] [8].
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